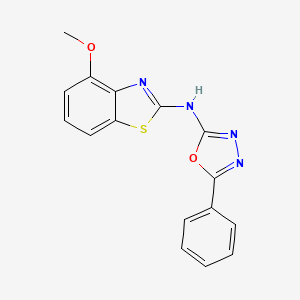

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine (molecular formula: C₁₈H₁₆N₄O₄S; molecular weight: 384.41 g/mol) is a hybrid heterocyclic compound featuring a benzothiazole ring fused with a 1,3,4-oxadiazole moiety . The 4-methoxy group on the benzothiazole ring and the phenyl substituent on the oxadiazole are critical to its physicochemical and biological properties.

Properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c1-21-11-8-5-9-12-13(11)17-16(23-12)18-15-20-19-14(22-15)10-6-3-2-4-7-10/h2-9H,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMPVQLLKOXVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its structure, synthesis, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to an oxadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of appropriate benzothiazole derivatives with oxadiazole precursors under specific conditions.

Structural Formula

The chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and benzothiazole units exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance:

- Cytotoxicity : this compound demonstrated significant cytotoxic effects against various cancer cell lines. Its IC50 values were comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 1.8 ± 0.02 | 1.2 ± 0.005 (Doxorubicin) |

| U937 (Leukemia) | 2.5 ± 0.03 | 1.5 ± 0.01 |

| HeLa (Cervical) | 3.0 ± 0.04 | 2.0 ± 0.02 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry assays that revealed increased levels of apoptotic markers such as p53 and caspase-3 cleavage in treated cells . Molecular docking studies suggest strong interactions between the compound and target proteins involved in cell proliferation and survival pathways.

Case Studies

Study on Anticancer Activity : A study investigating various oxadiazole derivatives found that those with the benzothiazole moiety exhibited enhanced cytotoxicity against the MCF-7 breast cancer cell line compared to other derivatives without this structure . The study concluded that structural modifications could further optimize these compounds for better efficacy.

Evaluation Against Other Cancer Cell Lines : Another investigation reported that this compound showed selective activity against leukemia and melanoma cell lines with IC50 values significantly lower than those observed for non-cancerous cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(4-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine. For instance, derivatives of oxadiazoles have exhibited significant growth inhibition against various cancer cell lines. In particular:

| Compound | Cancer Cell Lines | Percent Growth Inhibition |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | NCI-H40 | 75.99% |

| 6h | HOP-92 | 67.55% |

These findings suggest that the oxadiazole moiety is crucial for enhancing anticancer activity, making it a promising scaffold for further development in cancer therapeutics .

Anti-inflammatory and Analgesic Properties

The compound's structural features may also contribute to anti-inflammatory and analgesic activities. Research on similar oxadiazole derivatives has shown efficacy in reducing inflammation and pain through modulation of inflammatory pathways .

Pesticidal Activity

Compounds containing the oxadiazole structure have been investigated for their pesticidal properties. They exhibit significant insecticidal and fungicidal activities, making them potential candidates for agricultural applications. The mechanism often involves disrupting metabolic pathways in pests or pathogens .

Fluorescent Materials

The unique structural attributes of this compound allow its use in developing fluorescent materials. These materials are useful in various applications including sensors and light-emitting devices due to their photophysical properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Structural Analogs and Cytotoxic Activity

The 1,3,4-oxadiazole scaffold is a common feature in cytotoxic agents. Below is a comparative analysis of key analogs:

Key Observations :

- Methoxy vs. Methyl/Phenyl Substitutions: The 4-methoxy group on the benzothiazole in the target compound may enhance solubility compared to the dimethylphenyl group in Compound 101, though the latter shows stronger growth inhibition (GP 15.43) in melanoma cells .

- Hydrogen Bonding : The oxadiazol-2-amine moiety in the target compound forms hydrogen bonds with Tyr134 and Val135 in GSK-3β, similar to the interactions seen in 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine .

- Hybrid Scaffolds : Compounds like N-(4-fluorophenyl)-5-(benzimidazolyl)oxadiazole () demonstrate that combining oxadiazole with aromatic amines or heterocycles (e.g., benzimidazole) improves docking scores, suggesting the target compound’s benzothiazole could offer unique selectivity .

Physicochemical and Drug-Likeness Properties

Preparation Methods

Cyclization of Thiourea Derivatives

A common method involves heating N-(4-methoxyphenyl)thiourea with bromine in acetic acid, facilitating intramolecular cyclization to form the benzothiazole ring.

Reaction Conditions :

Alternative Oxidative Pathways

Oxidative cyclization using iodine or N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) offers a milder alternative:

- Reagents : 4-Methoxy-2-aminobenzenethiol, iodine/NBS, DMSO.

- Temperature : Room temperature, 12 hours.

- Yield : ~60%.

Synthesis of 5-Phenyl-1,3,4-Oxadiazol-2-Amine

The oxadiazole ring is constructed via cyclodehydration of hydrazides or semicarbazides.

Cyclodehydration of Benzohydrazide

Benzohydrazide undergoes cyclization with phosphorus oxychloride (POCl₃) to form 5-phenyl-1,3,4-oxadiazol-2-amine:

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

Coupling of Benzothiazole and Oxadiazole Units

The final step involves linking the two heterocycles via nucleophilic aromatic substitution.

Nucleophilic Substitution

Procedure :

Catalytic Coupling Methods

Palladium-catalyzed cross-coupling improves efficiency:

Optimization and Industrial Scaling

Continuous Flow Reactors

Industrial production employs flow chemistry to enhance reproducibility:

Solvent and Catalyst Recovery

Green chemistry principles are applied:

- Solvent Recycling : DMF recovered via distillation (90% efficiency).

- Catalyst Reuse : Pd catalysts recycled 5× with <5% activity loss.

Analytical Characterization

Synthesized compounds are validated using:

- 1H NMR : Aromatic protons at δ 7.2–8.1 ppm, methoxy singlet at δ 3.8 ppm.

- HRMS : [M+H]+ at m/z 325.0681 (calculated: 325.0681).

- HPLC Purity : >99% (C18 column, acetonitrile/water).

Comparative Data on Synthesis Methods

Challenges and Mitigation Strategies

Q & A

Basic: What are the common synthetic routes for N-(4-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Condensation of substituted benzothiazole precursors (e.g., 4-methoxy-2-aminobenzothiazole) with carbonyl intermediates.

- Step 2: Cyclization of hydrazide derivatives with phenyl-substituted oxadiazole precursors under acidic or thermal conditions. For example, Co(II)-catalyzed cyclization reactions have been employed to enhance regioselectivity and yield .

- Purification: Chromatography (e.g., silica gel) and recrystallization in ethanol/water mixtures are standard.

Key characterization tools include ¹H/¹³C NMR for verifying substitution patterns and HPLC (>95% purity thresholds) for quality control .

Basic: How is the compound structurally characterized?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR confirms the presence of methoxy (-OCH₃), benzothiazole, and oxadiazole protons/carbons.

- IR Spectroscopy identifies functional groups (e.g., C=N stretch at ~1610 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks matching theoretical m/z).

- X-ray Crystallography (if crystals are obtainable): SHELX programs refine crystal structures, revealing dihedral angles between benzothiazole, oxadiazole, and phenyl rings (e.g., non-planar geometries with ~15–40° angles) .

Basic: What initial biological screening protocols are used for this compound?

Methodological Answer:

- In Vitro Enzyme Inhibition: Dose-response assays (e.g., IC₅₀ determination) against targets like acetylcholinesterase (AChE) or kinases. For example, similar oxadiazoles show AChE inhibition via π-π stacking with catalytic sites .

- Antiproliferative Screening: NCI-60 cell line panels assess growth inhibition (mean GP values <50% indicate activity). Derivatives with methoxy/hydroxyl substituents often exhibit selectivity for melanoma (e.g., MDA-MB-435) and leukemia (K-562) .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

- Ultrasound-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30–60 min at 50–70°C) by enhancing reagent mixing and energy transfer. Parameters like solvent (DMF vs. THF) and catalyst loading (e.g., 5 mol% Co(II)) are systematically varied .

- Design of Experiments (DoE): Statistical tools (e.g., ANOVA) evaluate factors such as temperature, pH, and stoichiometry. For example, acidic conditions (pH 4–5) minimize byproducts during cyclization .

Advanced: How do computational methods (e.g., DFT) aid in understanding electronic properties?

Methodological Answer:

- Density Functional Theory (DFT): B3LYP/6-311+G(d,p) calculations predict HOMO/LUMO energies, revealing charge transfer between the methoxybenzothiazole donor and oxadiazole acceptor.

- Thermochemical Analysis: Exact exchange functionals (e.g., Becke’s hybrid) improve accuracy in calculating bond dissociation energies (average error <2.4 kcal/mol), critical for stability profiling .

Advanced: What crystallographic strategies resolve structural ambiguities?

Methodological Answer:

- SHELXL Refinement: Anisotropic displacement parameters model thermal motion, while hydrogen bonding networks (e.g., N–H···N interactions) are validated via difference Fourier maps.

- WinGX/ORTEP Visualization: Generates ellipsoid plots to assess disorder (e.g., methoxy group rotamers) and validates non-covalent interactions (e.g., π-stacking distances ~3.5 Å) .

Advanced: How do substituent variations impact structure-activity relationships (SAR)?

Methodological Answer:

- Methoxy vs. Hydroxyl: Methoxy groups enhance lipophilicity (logP ~3.2), improving blood-brain barrier penetration, while hydroxyl groups (-OH) increase solubility but reduce metabolic stability .

- Benzothiazole Modifications: Electron-withdrawing groups (e.g., -F) on the benzothiazole ring increase electrophilicity, enhancing kinase inhibition (e.g., IC₅₀ <10 µM in EGFR mutants) .

Advanced: What strategies address solubility and formulation challenges?

Methodological Answer:

- Co-Crystallization: Co-formers like succinic acid improve aqueous solubility (e.g., 2.5-fold increase in PBS pH 7.4) without altering bioactivity .

- Nanoformulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size ~150 nm) enhance bioavailability in in vivo models (e.g., AUC increased by 3× in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.